Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Catalog No.
S721710
CAS No.
40665-94-9
M.F
C11H14ClO5P
M. Wt
292.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonat...

CAS Number

40665-94-9

Product Name

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

IUPAC Name

1-(3-chlorophenoxy)-3-dimethoxyphosphorylpropan-2-one

Molecular Formula

C11H14ClO5P

Molecular Weight

292.65 g/mol

InChI

InChI=1S/C11H14ClO5P/c1-15-18(14,16-2)8-10(13)7-17-11-5-3-4-9(12)6-11/h3-6H,7-8H2,1-2H3

InChI Key

ZNPUZMPUXAFKQZ-UHFFFAOYSA-N

SMILES

COP(=O)(CC(=O)COC1=CC(=CC=C1)Cl)OC

Canonical SMILES

COP(=O)(CC(=O)COC1=CC(=CC=C1)Cl)OC

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate is a chemical compound with the molecular formula C₁₁H₁₄ClO₅P and a molecular weight of approximately 292.65 g/mol. This compound features a phosphonate group, which is significant in various chemical applications. It is recognized for its unique structure, which includes a chlorophenoxy moiety that contributes to its reactivity and potential biological activity .

Due to the lack of specific research on DMCP, its mechanism of action remains unknown.

  • Potential organophosphate toxicity: The phosphonate group raises concerns about potential organophosphate poisoning if ingested or absorbed through the skin. Organophosphates can disrupt nerve function and cause serious health problems.
  • Chlorine reactivity: The chlorine atom might contribute to the compound's reactivity and potential for skin or eye irritation.

Synthesis of Phosphorylated Compounds:

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate (also known as DMCPP) serves as a valuable building block in the synthesis of various phosphorylated compounds with potential applications in various research fields. These compounds can be obtained through diverse reactions, including:

  • Nucleophilic substitution: DMCPP can react with nucleophiles, such as alcohols or amines, to introduce a phosphonate group onto the target molecule. This approach allows researchers to create new compounds with specific functionalities for biological studies or material science applications [].
  • Coupling reactions: DMCPP can participate in coupling reactions with other molecules containing functional groups like halides, azides, or alkynes. These reactions enable the construction of complex molecules with tailored properties for various research purposes.

These synthetic strategies offer researchers a versatile platform for generating novel phosphorylated compounds with diverse functionalities for exploration in various scientific disciplines.

Enzyme Inhibitor Design:

The structure of DMCPP bears resemblance to certain naturally occurring substrates for specific enzymes. This characteristic makes it a valuable tool in the design and development of enzyme inhibitors. By strategically modifying the functional groups of DMCPP, researchers can create molecules that bind to the active site of an enzyme, thereby inhibiting its activity. This approach has potential applications in:

  • Drug discovery: Enzyme inhibitors can be used to develop new therapeutic agents for various diseases by targeting specific enzymes involved in pathological processes [].
  • Metabolic studies: By inhibiting specific enzymes, researchers can gain insights into the regulation of metabolic pathways and identify potential targets for therapeutic intervention [].
Typical of phosphonates, including:

  • Vilsmeier-Haack Reaction: This reaction can be utilized to introduce aldehyde functionalities, making it useful in synthesizing more complex organic molecules .
  • Suzuki Coupling: This reaction allows for the formation of carbon-carbon bonds, which is crucial in organic synthesis .
  • Alkyl Halide Reactions: The compound can react with various alkyl halides, facilitating the introduction of different alkyl groups into its structure .

The biological activity of Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate has been explored in various studies. Its phosphonate group may exhibit activity against certain enzymes or biological pathways, although specific details on its pharmacological effects remain limited. The presence of the chlorophenoxy group suggests potential herbicidal or pesticidal properties, aligning with similar compounds in agricultural chemistry .

Several methods are available for synthesizing Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate:

  • Phosphorylation Reactions: This involves reacting chlorophenol with phosphorylating agents to introduce the phosphonate group.
  • Condensation Reactions: The compound can be synthesized through condensation reactions involving dimethyl malonate and chlorophenol under acidic conditions.
  • Coupling Reactions: Utilizing coupling reactions with appropriate reagents to form the desired phosphonate structure .

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate has several applications:

  • Agricultural Chemistry: Its potential herbicidal properties make it a candidate for use in crop protection.
  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds due to its reactive functional groups.
  • Pharmaceutical Research: The compound may be explored for its biological activities, contributing to drug development efforts .

Interaction studies involving Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate focus on its reactivity with biological targets and other chemical entities. Preliminary studies suggest potential interactions with enzymes involved in metabolic pathways, although comprehensive data are needed to elucidate these mechanisms fully. Additionally, studies on its interactions with other compounds may reveal synergistic effects or enhance its applicability in various fields .

Several compounds share structural similarities with Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
Dimethyl phenylphosphonateContains a phenyl group instead of chlorophenolLess reactive towards biological targets
Dimethyl 2-(4-chlorophenoxy)propylphosphonateDifferent chlorine substitutionDifferent herbicidal properties
Dimethyl 3-(4-methoxyphenoxy)-2-oxopropylphosphonateContains a methoxy groupPotentially different biological activity profile

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate stands out due to the presence of the chlorophenoxy group, which may enhance its reactivity and specific biological interactions compared to other phosphonates .

XLogP3

1.6

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Dimethyl 3-(3-chlorophenoxy)-2-oxopropylphosphonate

Dates

Modify: 2023-08-15

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